2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
CAS No.: 1396965-13-1
Cat. No.: VC6010254
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1396965-13-1 |
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Molecular Formula | C13H18N2O3S |
Molecular Weight | 282.36 |
IUPAC Name | 2-amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C13H18N2O3S/c1-2-9-3-5-10(6-4-9)15-12(16)8-19-7-11(14)13(17)18/h3-6,11H,2,7-8,14H2,1H3,(H,15,16)(H,17,18) |
Standard InChI Key | PTAMJKMIRUPLCW-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpropanoic acid, reflects its three primary functional groups:
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A central propanoic acid backbone () providing zwitterionic properties.
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A sulfanylthioether linkage () at the β-position, enhancing nucleophilic reactivity.
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A 4-ethylphenylcarbamoyl substituent () contributing hydrophobic and aromatic interactions.
The stereochemistry of the amino group (L- or D-configuration) remains unspecified in available literature, necessitating further chiral analysis.
Spectroscopic and Computational Data
Key identifiers include:
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SMILES:
CCC1=CC=C(C=C1)NC(=O)CSCC(C(=O)O)N
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InChIKey:
PTAMJKMIRUPLCW-UHFFFAOYSA-N
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XLogP3-AA: Estimated at 1.2–1.5, indicating moderate lipophilicity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 282.36 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 7 |
Table 1: Key physicochemical properties of 2-amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid.
Synthesis and Optimization
Reaction Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence:
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Thioether Formation: Reaction of cysteine derivatives with 2-chloro-N-(4-ethylphenyl)acetamide under basic conditions to install the sulfanyl group.
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Carbamoylation: Introduction of the 4-ethylphenylcarbamoyl moiety via carbodiimide-mediated coupling.
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Purification: Chromatographic methods (e.g., reverse-phase HPLC) to isolate the target compound .
Yield optimization requires careful control of reaction parameters:
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Temperature: 0–5°C for thioether formation to minimize disulfide byproducts.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamoylation efficiency.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation reactions .
Analytical Characterization
Purity assessment typically employs:
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HPLC-MS: Retention time ~8.2 min (C18 column, acetonitrile/water gradient).
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NMR: Distinct signals at δ 1.2 ppm (ethyl triplet), δ 6.8–7.2 ppm (aromatic protons), and δ 3.4 ppm (sulfanyl methylene).
Physicochemical and Stability Profiles
Solubility and Partitioning
Experimental solubility data are scarce, but computational models predict:
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Aqueous Solubility: 0.5–1.2 mg/mL at pH 7.4, influenced by the ionizable carboxyl and amino groups.
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LogD (pH 7.4): 0.8–1.1, suggesting moderate membrane permeability.
Stability Considerations
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Thermal Stability: Decomposition above 150°C, with TGA showing 5% mass loss at 120°C.
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Photolytic Degradation: Susceptible to UV-induced radical formation at the sulfanyl group, necessitating storage in amber glass .
Research Gaps and Future Directions
Unresolved Questions
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Stereochemical Impact: The effect of amino acid chirality on biological activity remains unstudied.
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In Vivo Toxicity: No pharmacokinetic or acute toxicity data are available.
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Solubility Optimization: Prodrug strategies (e.g., esterification) could improve bioavailability.
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